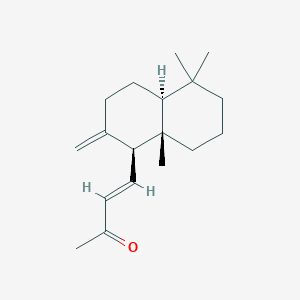

15,16-Dinor-8(17),11-labdadien-13-one

Übersicht

Beschreibung

“15,16-Dinor-8(17),11-labdadien-13-one” is a heterocyclic organic compound . It is a compound isolated from the aerial part of Hedychium coronarium . The compound is also extracted from the herbs of Alpinia chinensis .

Molecular Structure Analysis

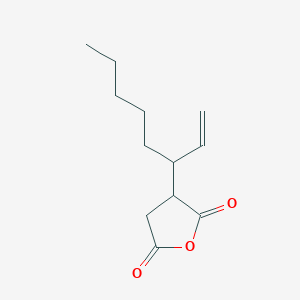

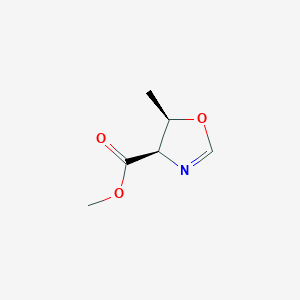

The molecular formula of “15,16-Dinor-8(17),11-labdadien-13-one” is C18H28O . The molecular weight is 260.41 . The IUPAC name is (E)-4-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]but-3-en-2-one .Physical And Chemical Properties Analysis

The compound appears as a powder . It has a molecular weight of 260.41 and a molecular formula of C18H28O . The compound is soluble in organic solvents such as ethanol, ethers, and chlorinated carbon .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

15,16-Dinorlabda-8(17),11-dien-13-one: has been identified as a major constituent in the essential oil of Curcuma mangga rhizome, exhibiting significant antistaphylococcal activity . This compound’s ability to inhibit the growth of Staphylococcus aureus , including strains resistant to tetracycline, highlights its potential as a natural-based anti-infective agent for pharmaceutical applications.

Organic Synthesis Intermediates

This compound is often utilized as an intermediate in organic synthesis . Its structural complexity and reactivity make it suitable for constructing more complex molecules, which can be further developed into pharmaceuticals with various biological activities.

Agricultural Pesticides

Due to its bactericidal properties, 15,16-Dinorlabda-8(17),11-dien-13-one can be used as a pesticide in the agricultural field . It can potentially target harmful organisms, providing a natural alternative to chemical pesticides.

Chemical Composition Analysis

The compound is used as a reference in gas chromatography and mass spectrometry for analyzing the chemical composition of natural products . Its presence helps in identifying and quantifying other compounds in complex mixtures.

Drug Design and Research

In drug design and research, 15,16-Dinorlabda-8(17),11-dien-13-one plays a crucial role in improving the success rate of drug screening . It serves as a scaffold for developing new drugs, especially in the early stages of discovery.

Natural Product Libraries

This compound is included in natural product libraries used for high-throughput screening by drug development organizations . It contributes to the discovery of bioactive compounds that can lead to innovative therapeutic agents.

Safety and Hazards

Eigenschaften

IUPAC Name |

(E)-4-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]but-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O/c1-13-7-10-16-17(3,4)11-6-12-18(16,5)15(13)9-8-14(2)19/h8-9,15-16H,1,6-7,10-12H2,2-5H3/b9-8+/t15-,16-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWLGWWOKIBLQJF-YGUYEABBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=CC1C(=C)CCC2C1(CCCC2(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C=C/[C@H]1C(=C)CC[C@@H]2[C@@]1(CCCC2(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

15,16-Dinor-8(17),11-labdadien-13-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the potential antibacterial properties of 15,16-Dinorlabda-8(17),11-dien-13-one?

A1: While 15,16-Dinorlabda-8(17),11-dien-13-one itself hasn't been definitively identified as the active antibacterial agent, its presence in extracts from Globba schomburgkii rhizomes coincides with increased antibacterial activity. Research suggests that fractions rich in this compound exhibit enhanced effectiveness against Staphylococcus aureus and Micrococcus luteus compared to crude extracts. [] Further research is needed to confirm its specific role and mechanism of action.

Q2: In which plant species has 15,16-Dinorlabda-8(17),11-dien-13-one been identified, and what are the primary methods used for its characterization?

A2: 15,16-Dinorlabda-8(17),11-dien-13-one has been found in several plant species, including Globba schomburgkii [, ], Hedychium villosum [], and Curcuma mangga []. Its identification is primarily achieved through Gas Chromatography-Mass Spectrometry (GC-MS) analysis of plant extracts. [, , , ] This technique allows for the separation and identification of volatile compounds based on their mass-to-charge ratio and retention time. In the case of Globba schomburgkii, 1H, 13C, COSY, HSQC, and HMBC NMR techniques were also employed to confirm its structure after isolation. []

Q3: What is the significance of identifying 15,16-Dinorlabda-8(17),11-dien-13-one in Zingiber monophyllum and what other compounds are found alongside it?

A3: The identification of 15,16-Dinorlabda-8(17),11-dien-13-one in the ethyl acetate fraction of Zingiber monophyllum rhizomes is significant as it marks the first report on the chemical composition of this specific plant extract. [] Alongside this compound, GC-MS analysis revealed eight other components, including (E)-labda-8(17),12-diene-15,16-dial, spathulenol, and neointermedeol as major constituents. [] This discovery opens avenues for further research into the potential bioactivities of this plant and its constituents.

Q4: How does the antibacterial activity of the Globba schomburgkii extract change with fractionation, and what does this suggest about the active compounds?

A4: Bioassay-guided fractionation of the dichloromethane extract from Globba schomburgkii rhizomes showed that specific sub-fractions displayed considerably higher antibacterial activity than the crude extract. [] This finding suggests that the active antibacterial compounds are concentrated within these fractions. Further analysis pointed towards potential candidates like 4,8-β-epoxy-caryophyllene, methyl isocostate, (E)-labda-8(17),12-diene-15,16-dial, α-kessyl acetate, zederone, clovanediol, ledene oxide-(I), alantolactone, and 8α,11-elemadiol as potentially responsible for the observed activity. []

Q5: Has 15,16-Dinorlabda-8(17),11-dien-13-one been chemically synthesized, and if so, what is the significance of this synthesis?

A5: Yes, 15,16-Dinorlabda-8(17),11-dien-13-one, originally isolated from Hedychium acuminatum, has been successfully synthesized in a laboratory setting. [] This achievement is noteworthy as it enables further research into the compound's properties and potential applications without relying solely on natural extraction. The ability to synthesize it allows for greater control over its production and facilitates the development of potential derivatives for investigation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

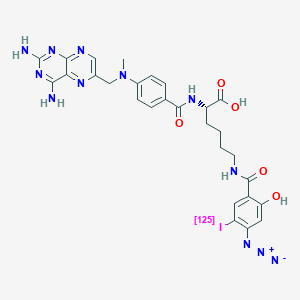

![N-[1,1-Bis[(acetyloxy)methyl]-3-(4-octylphenyl)propyl]acetamide](/img/structure/B22243.png)

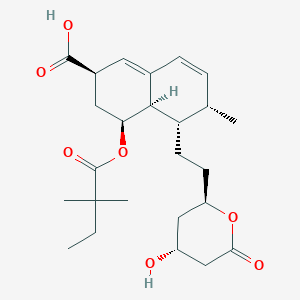

![(3R,4aS,6R,12bS)-9-[(2R,4R,5R,6R)-4-[(2S,5S,6S)-5-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]-3,4a,6,8-tetrahydroxy-12b-[(2S,5S,6R)-5-hydroxy-6-methyloxan-2-yl]oxy-3-methyl-2,4,5,6-tetrahydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B22251.png)